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Abstract
AG-490, also known as Tyrphostin B42, is a synthetic tyrosine kinase inhibitor that has become

an invaluable tool in dissecting cellular signaling pathways. Initially recognized for its potent

inhibition of the Janus kinase (JAK) family, particularly JAK2, its utility extends to other critical

kinases such as the Epidermal Growth Factor Receptor (EGFR). This technical guide provides

an in-depth overview of AG-490's mechanism of action, its application in studying various

signaling cascades, and detailed protocols for its use in foundational research experiments.

The document summarizes key quantitative data and presents visual diagrams of signaling

pathways and experimental workflows to facilitate a comprehensive understanding of AG-490's

role in contemporary research.

Core Mechanism of Action
AG-490 is a member of the tyrphostin family of compounds, which are designed to inhibit the

activity of protein tyrosine kinases.[1] Its primary mode of action is to compete with ATP for

binding to the kinase domain of susceptible enzymes.[2] This competitive inhibition prevents

the autophosphorylation and activation of the kinase, thereby blocking downstream signaling

events.

The principal targets of AG-490 include:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1684444?utm_src=pdf-interest
https://www.benchchem.com/product/b1684444?utm_src=pdf-body
https://www.benchchem.com/product/b1684444?utm_src=pdf-body
https://www.benchchem.com/product/b1684444?utm_src=pdf-body
https://www.benchchem.com/product/b1684444?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10201908/
https://www.researchgate.net/figure/AG-490-and-JAK-PTK-domains-contacts_tbl1_277411245
https://www.benchchem.com/product/b1684444?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Janus Kinase 2 (JAK2): AG-490 is widely used as a specific inhibitor of JAK2, a critical

mediator of signals from cytokine and growth factor receptors that are essential for

hematopoiesis and immune response.[3][4]

Janus Kinase 3 (JAK3): It also potently suppresses JAK3, which is crucial for T-cell

proliferation and immune activation mediated by cytokines like IL-2.[1][5]

Epidermal Growth Factor Receptor (EGFR): AG-490 is a selective inhibitor of the EGFR

tyrosine kinase.[5]

ErbB2 (HER2): The compound also demonstrates inhibitory activity against ErbB2, another

member of the epidermal growth factor receptor family.[5][6]

It is important to note that while widely used as a JAK2 inhibitor, some studies suggest AG-
490's potency against JAK2 in enzymatic assays may be lower than in cellular assays, and it

can affect other kinases.[7] Nevertheless, it remains a staple compound for investigating JAK-

STAT and EGFR-mediated signaling pathways in numerous in vitro and in vivo models.[3][8]

Key Signaling Pathways Modulated by AG-490
AG-490's inhibitory action on its target kinases allows researchers to probe and manipulate

several fundamental signaling pathways implicated in cell proliferation, survival, differentiation,

and inflammation.

The JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a

primary target of AG-490. This pathway is crucial for transmitting information from extracellular

cytokine and growth factor signals to the nucleus to regulate gene expression.[9]

Mechanism of Inhibition:

Cytokine Binding: A cytokine (e.g., IL-6, Epo) binds to its receptor, causing receptor

dimerization and bringing the associated JAKs into close proximity.

JAK Activation: The JAKs phosphorylate each other, becoming fully activated.
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STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate tyrosine

residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are

themselves phosphorylated by the JAKs.

STAT Dimerization and Translocation: Phosphorylated STATs dimerize and translocate to the

nucleus, where they bind to specific DNA sequences to regulate the transcription of target

genes involved in processes like cell proliferation and survival.[3]

AG-490 intervenes by inhibiting the kinase activity of JAK2 (and JAK3), which prevents the

phosphorylation of STAT proteins (STAT1, STAT3, STAT5a/b), thereby blocking their activation

and subsequent gene transcription.[1][9]
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Caption: The JAK-STAT signaling pathway and the inhibitory action of AG-490.
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EGFR and MAPK/PI3K Pathways
AG-490's inhibition of EGFR and ErbB2 disrupts downstream signaling cascades, including the

Ras-Raf-MAPK and PI3K/AKT pathways.[1][6] These pathways are fundamental to cell growth,

survival, and differentiation. By blocking the initial tyrosine kinase activity of the receptor, AG-
490 prevents the activation of these critical downstream effectors, making it a useful tool for

studying cancers driven by EGFR mutations or overexpression.[6]

Research Applications
AG-490 is employed across multiple research fields to investigate diseases characterized by

aberrant tyrosine kinase activity.

Cancer Research: A primary application of AG-490 is in oncology. It has been used to inhibit

the growth and induce apoptosis in various cancer cell lines, including acute lymphoblastic

leukemia,[10] gallbladder cancer,[9] breast cancer,[3] lung carcinoma, melanoma,[11] and

bladder cancer.[12] Researchers use AG-490 to study cancer cell proliferation, migration,

invasion, and angiogenesis.[3][11]

Immunology and Inflammation: By inhibiting JAK2 and JAK3, AG-490 modulates immune

responses. It can suppress IL-2-induced T-cell proliferation and has been studied in models

of autoimmune and inflammatory diseases.[1][13] For instance, it can inhibit the production

of pro-inflammatory cytokines like IFN-γ and TNF-α in macrophages.[13]

Other Areas: Studies have explored AG-490's therapeutic potential in conditions such as

keloids by inhibiting fibroblast proliferation,[14] and in providing neuroprotective effects in

models of cerebral ischemia/reperfusion injury.[15]

Quantitative Data: Inhibitory Concentrations
The efficacy of AG-490 is concentration-dependent and varies by target kinase and cell type.

The half-maximal inhibitory concentration (IC50) is a critical parameter for designing

experiments.
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Target Kinase /
Process

IC50 Value Cell Line / System Reference

EGFR 0.1 µM Enzyme Assay [4][6]

JAK2 ~10 µM - 11 µM
Enzyme/Cell-based

Assay
[4][6]

ErbB2 (HER2) 13.5 µM Enzyme Assay [4][6]

HER-2 Driven

Proliferation
3.5 µM Cell-based Assay [10]

JAK3 12 µM Enzyme Assay [4]

IL-2-mediated T-cell

growth
25 µM Human T-cells [10]

Mycosis Fungoides

cell growth (IL-2

induced)

20 µM MF tumor cells [10]

Mycosis Fungoides

cell growth

(spontaneous)

75 µM MF tumor cells [10]

Note: IC50 values can vary significantly between enzymatic and cell-based assays and across

different experimental conditions. Some reports indicate a much higher IC50 (>125 µM) for AG-
490 against JAK2 in enzymatic assays, suggesting its cellular effects may involve mechanisms

beyond direct kinase inhibition.[7]

Detailed Experimental Protocols
The following are representative protocols for key in vitro experiments used to characterize the

effects of AG-490.

General Experimental Workflow
The diagram below outlines a typical workflow for investigating the impact of AG-490 on a

cancer cell line.
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4. Downstream Assays

1. Cell Culture
(e.g., MDA-MB-231 Breast Cancer Cells)

2. AG-490 Treatment
(Varying concentrations + DMSO control)

3. Incubation
(e.g., 24, 48, 72 hours)

Cell Viability Assay
(MTT / CCK-8)

Apoptosis Assay
(Flow Cytometry)

Protein Analysis
(Western Blot for p-STAT3, STAT3, etc.)

Cell Migration/Invasion Assay
(Transwell Assay)

5. Data Analysis & Interpretation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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